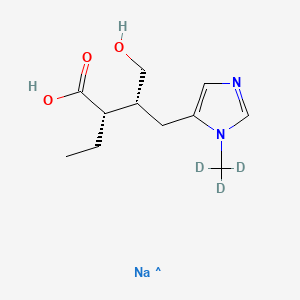

Pilocarpic Acid-d3 (sodium salt)

Description

Contextual Background of Pilocarpine (B147212) and its Major Metabolites in Biological Systems

Pilocarpine is a naturally occurring alkaloid derived from plants of the Pilocarpus genus. wikipedia.org It functions as a muscarinic acetylcholine (B1216132) receptor agonist, leading to a variety of parasympathomimetic effects. wikipedia.orgdrugbank.comnih.gov In biological systems, pilocarpine undergoes biotransformation, or metabolism, primarily into two major metabolites. nih.govfda.govfda.gov

The primary metabolic pathway involves hydrolysis of the lactone ring of pilocarpine by esterases present in plasma and the liver, which results in the formation of pilocarpic acid. drugbank.comnih.govdrugs.com This metabolite is generally considered to be pharmacologically inactive. drugbank.comdrugs.com Another identified metabolic route is hydroxylation, mediated by the cytochrome P450 enzyme CYP2A6 in the liver, to produce 3-hydroxypilocarpine. drugbank.comnih.govfda.gov These metabolic processes convert the lipid-soluble pilocarpine into more water-soluble compounds, like pilocarpic acid, facilitating their excretion from the body, predominantly through urine. drugbank.comdrugs.comupums.ac.in

Rationale for Isotopic Labeling in Contemporary Chemical and Biomedical Research

Isotopic labeling is a technique where an atom in a molecule is replaced by one of its isotopes, which are variants of an element with a different number of neutrons. musechem.comcernobioscience.com In pharmaceutical and biomedical research, stable (non-radioactive) isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used. cernobioscience.comaptochem.com The substitution of hydrogen with deuterium is a particularly common strategy known as deuteration. clearsynth.comnih.gov

The key advantage of isotopic labeling is that it creates a compound that is chemically and biologically almost identical to the original molecule but has a different mass. dntb.gov.uawikipedia.org This mass difference allows the labeled compound to be distinguished from its unlabeled counterpart by mass spectrometry (MS), a highly sensitive analytical technique. cernobioscience.comclearsynth.comrsc.org

This principle is the foundation for using isotopically labeled compounds as internal standards in quantitative analysis. aptochem.comclearsynth.com An internal standard is a known quantity of a labeled compound added to a sample. aptochem.com Because the labeled standard (e.g., Pilocarpic Acid-d3) and the unlabeled analyte (pilocarpic acid) have nearly identical chemical and physical properties, they behave similarly during sample preparation, extraction, and chromatographic separation. aptochem.comclearsynth.com However, they are differentiated by the mass spectrometer. By comparing the signal of the analyte to the known quantity of the internal standard, researchers can correct for variations in the analytical process and achieve highly accurate and precise quantification of the analyte's concentration in complex biological samples like plasma or urine. clearsynth.comnih.gov

Specific Research Importance of Pilocarpic Acid-d3 (Sodium Salt) as a Reference Standard and Tracer

Pilocarpic Acid-d3 (sodium salt) serves as an ideal internal standard for the quantification of pilocarpic acid in biological matrices. pharmaffiliates.compharmaffiliates.com When researchers need to determine the concentration of pilocarpic acid—for instance, in a pharmacokinetic study tracking the metabolism of pilocarpine—they add a precise amount of Pilocarpic Acid-d3 (sodium salt) to the patient's plasma or urine sample.

During analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS), both pilocarpic acid and Pilocarpic Acid-d3 co-elute from the chromatography column but are detected as distinct ions due to their mass difference. aptochem.comnih.gov The d3-label indicates that three hydrogen atoms in the molecule have been replaced by deuterium, increasing its molecular weight. Any loss of sample during preparation or fluctuations in the instrument's signal will affect both the analyte and the internal standard equally. aptochem.commyadlm.org This allows the ratio of their signals to be used for precise calculation of the pilocarpic acid concentration, a method that is more robust and reliable than external calibration alone. clearsynth.comnih.gov

The high sensitivity and selectivity of LC-MS/MS methods using deuterated standards enable the determination of very low concentrations of metabolites, which is crucial for understanding the metabolic fate and elimination of drugs like pilocarpine. nih.govnih.govbasinc.com

| Property | Pilocarpic Acid | Pilocarpic Acid-d3 (Sodium Salt) |

| Chemical Formula | C₁₁H₁₈N₂O₃ nih.gov | C₁₁H₁₅D₃N₂NaO₃ chemsrc.com |

| Molecular Weight | 226.27 g/mol nih.gov | 251.27 g/mol chemsrc.com |

| Primary Use | Metabolite of Pilocarpine | Internal Standard for Quantification |

| Detection Method | Mass Spectrometry (LC-MS/MS) | Mass Spectrometry (LC-MS/MS) |

Overview of Research Domains Applicable to Pilocarpic Acid-d3 (Sodium Salt) Studies

The use of Pilocarpic Acid-d3 (sodium salt) is pertinent to several key scientific research domains:

Bioanalytical Chemistry: Development and validation of analytical methods for quantifying drugs and their metabolites in biological fluids heavily rely on stable isotope-labeled internal standards. clearsynth.compharmaceuticalonline.com Pilocarpic Acid-d3 is used to ensure the accuracy, precision, and robustness of assays designed to measure pilocarpic acid. nih.govnih.gov

Clinical Chemistry and Toxicology: In clinical settings, monitoring drug metabolite levels can be important. The use of deuterated standards ensures reliable measurements for therapeutic drug monitoring or in toxicological assessments.

Pharmaceutical Development: During the development of new drug formulations or prodrugs of pilocarpine, understanding how these new forms are metabolized back to active or inactive compounds is critical. pharmaffiliates.comnih.gov Pilocarpic Acid-d3 (sodium salt) facilitates the precise tracking of pilocarpic acid formation from such novel compounds.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H18N2NaO3 |

|---|---|

Molecular Weight |

252.28 g/mol |

InChI |

InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/t8-,10-;/m0./s1/i2D3; |

InChI Key |

HYQGSWXNDDMWSO-ALOYQDBRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C=NC=C1C[C@@H](CO)[C@H](CC)C(=O)O.[Na] |

Canonical SMILES |

CCC(C(CC1=CN=CN1C)CO)C(=O)O.[Na] |

Origin of Product |

United States |

Chemical Synthesis and Structural Characterization of Pilocarpic Acid D3 Sodium Salt

Design and Implementation of Synthetic Routes for Deuterated Pilocarpic Acid Analogs

The synthesis of Pilocarpic Acid-d3 (sodium salt) is centered around the strategic incorporation of deuterium (B1214612) atoms into the N-methyl group of the imidazole (B134444) moiety of the pilocarpine (B147212) precursor. This is followed by a controlled hydrolysis of the lactone ring to yield the desired pilocarpic acid, which is then converted to its sodium salt.

Selection of Deuterated Precursors and Strategic Deuterium Incorporation

The most direct and efficient method for introducing a trideuteromethyl (-CD3) group is through the use of a deuterated methylating agent. The synthesis commences with a precursor molecule, 3-ethyl-4-(imidazol-5-ylmethyl)dihydrofuran-2-one, which contains the core structure of pilocarpine but lacks the N-methyl group on the imidazole ring.

The key deuterated precursor selected for this synthesis is iodomethane-d3 (CD3I) . This reagent is commercially available with high isotopic purity and is a highly effective methylating agent. The deuterium incorporation is achieved via a nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of iodomethane-d3.

The synthesis of iodomethane-d3 itself typically starts from deuterated methanol (B129727) (CD3OD), which can be prepared by the reduction of carbon dioxide with a deuterating agent like lithium aluminum deuteride. cdnsciencepub.com The deuterated methanol is then converted to iodomethane-d3, often by reaction with hydrogen iodide or a combination of iodine and red phosphorus. chemicalbook.comguidechem.com

Reaction Mechanisms and Optimization Strategies for Deuteration Yield and Purity

The core reaction is the N-alkylation of the imidazole precursor. The reaction mechanism involves the deprotonation of the imidazole ring by a suitable base to generate an imidazolide anion, which then acts as a nucleophile. This anion subsequently attacks the iodomethane-d3 molecule, displacing the iodide ion and forming the C-N bond, thus yielding pilocarpine-d3.

Reaction Scheme:

Deprotonation: 3-ethyl-4-(imidazol-5-ylmethyl)dihydrofuran-2-one + Base → Imidazolide anion + Conjugate acid

Alkylation: Imidazolide anion + CD3I → Pilocarpine-d3 + Iodide ion

To optimize the yield and purity, several factors are critical:

Choice of Base: A non-nucleophilic base, such as sodium hydride (NaH), is often employed to prevent competition with the imidazole nucleophile.

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal as they can dissolve the reactants and facilitate the reaction without interfering.

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Purification: After the reaction, pilocarpine-d3 is purified using chromatographic techniques, such as column chromatography, to remove any unreacted starting material and byproducts.

The final step is the hydrolysis of the lactone ring of the purified pilocarpine-d3. This is achieved by treatment with a stoichiometric amount of sodium hydroxide (NaOH) in an aqueous solution. Careful control of the pH is necessary to ensure complete hydrolysis without promoting epimerization. researchgate.net The resulting solution contains Pilocarpic Acid-d3 (sodium salt). Lyophilization of this solution yields the final product as a solid.

Considerations for Stereochemical Control in Deuterated Compound Synthesis

Pilocarpine has two chiral centers, at the C3 and C4 positions of the furanone ring, leading to the possibility of diastereomers. The naturally occurring and pharmacologically active form is (+)-pilocarpine, which has the (3S, 4R) configuration. nih.gov Its diastereomer is (+)-isopilocarpine.

During the synthesis, it is crucial to maintain the desired stereochemistry:

Starting Material: The synthesis must begin with a stereochemically pure precursor of 3-ethyl-4-(imidazol-5-ylmethyl)dihydrofuran-2-one with the correct (3S, 4R) configuration.

Reaction Conditions: The N-alkylation step does not affect the existing chiral centers. However, the subsequent base-catalyzed hydrolysis of the lactone ring can induce epimerization at the C3 position, leading to the formation of the corresponding isopilocarpic acid-d3 salt. researchgate.net This epimerization is more pronounced under strongly basic conditions. To minimize this, the hydrolysis is performed using a precise amount of base at controlled temperatures, and the reaction progress is carefully monitored. Purification by techniques such as preparative high-performance liquid chromatography (HPLC) may be necessary to separate any diastereomeric impurities.

Methodologies for Spectroscopic and Chromatographic Characterization of Pilocarpic Acid-d3 (Sodium Salt)

Comprehensive spectroscopic and chromatographic analyses are essential to confirm the chemical identity, isotopic enrichment, and purity of the synthesized Pilocarpic Acid-d3 (sodium salt).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmation of Deuterium Incorporation and Positional Isomerism

NMR spectroscopy is a powerful tool for verifying the successful incorporation of deuterium at the intended position.

¹H NMR Spectroscopy: In the proton NMR spectrum of Pilocarpic Acid-d3, the most significant feature is the absence of the singlet corresponding to the N-methyl protons, which is typically observed around 3.6 ppm in the spectrum of unlabeled pilocarpic acid. cdnsciencepub.comchemicalbook.com The other proton signals corresponding to the ethyl group, the furanone ring, and the imidazole ring remain, confirming the integrity of the core structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides definitive evidence of deuteration. The signal for the N-methyl carbon, typically seen around 33 ppm, will be significantly altered. researchgate.netcdnsciencepub.com Due to the coupling with deuterium (spin I=1), the signal will appear as a 1:1:1 triplet. The observation of this triplet, along with the characteristic shifts of the other carbon atoms in the molecule, confirms the site of deuteration.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can also be acquired, which would show a single resonance peak corresponding to the -CD3 group, providing direct confirmation of the deuterium's chemical environment. sigmaaldrich.com

| Nucleus | Expected Chemical Shift (ppm) of N-Methyl Group | Expected Multiplicity |

| ¹H | Absent | - |

| ¹³C | ~33 | Triplet (1:1:1) |

| ²H | ~3.6 | Singlet |

| Table 1: Predicted NMR Spectroscopic Data for the Deuterated N-Methyl Group of Pilocarpic Acid-d3. |

High-Resolution Mass Spectrometry (HRMS) for Verification of Isotopic Purity and Molecular Formula

HRMS is employed to determine the exact mass of the molecule, which confirms its elemental composition and the number of deuterium atoms incorporated. nih.gov

Molecular Ion Peak: The mass spectrum of Pilocarpic Acid-d3 (sodium salt) will show a molecular ion peak corresponding to its calculated exact mass. For the unlabeled pilocarpic acid sodium salt (C₁₁H₁₇N₂O₃Na), the monoisotopic mass is approximately 248.1164 Da. For the d3 analog (C₁₁H₁₄D₃N₂O₃Na), the expected mass will be shifted by approximately 3.0188 Da (3 x the mass difference between deuterium and protium). The high resolution of the instrument allows for the differentiation of this mass from any potential impurities.

Isotopic Purity: The isotopic purity can be assessed by examining the relative intensities of the ion signals corresponding to the unlabeled (M+0), d1, d2, and d3 species. nih.govresearchgate.net For a high-purity sample, the peak corresponding to the d3 isotopologue (M+3) will be the base peak, with very low intensities for the M+0, M+1, and M+2 peaks. This analysis confirms that the desired level of deuteration has been achieved.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. The fragmentation pattern of the deuterated compound will be similar to that of the unlabeled analog, but fragments containing the N-methyl group will show a mass shift of 3 Da, confirming the location of the deuterium label. acs.orgnih.gov

| Parameter | Pilocarpic Acid (Sodium Salt) | Pilocarpic Acid-d3 (Sodium Salt) |

| Molecular Formula | C₁₁H₁₇N₂O₃Na | C₁₁H₁₄D₃N₂O₃Na |

| Monoisotopic Mass (Da) | 248.1164 | 251.1352 |

| Mass Difference (Da) | - | +3.0188 |

| Table 2: High-Resolution Mass Spectrometry Data for Pilocarpic Acid (Sodium Salt) and its d3-Analog. |

Chromatographic Purity Assessment Techniques (e.g., High-Performance Liquid Chromatography with UV/Vis or ELSD Detection)

The purity of Pilocarpic Acid-d3 (sodium salt) is a critical parameter for its use as a reference standard or in research applications. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for assessing the purity of pilocarpic acid and its related substances. nih.govnih.govresearchgate.net The method allows for the separation and quantification of the main component from potential impurities, such as the parent drug, pilocarpine-d3, and its diastereomer, isopilocarpic acid-d3.

Several HPLC methods have been developed for the analysis of pilocarpine and its degradation products, which are directly applicable to the deuterated analogue. These methods typically utilize reversed-phase chromatography with a C18 or a cyanopropyl-bonded silica column. researchgate.net Detection is commonly achieved using a UV/Vis detector at a wavelength of around 220 nm, where the imidazole ring of the molecule exhibits absorbance. nih.gov

The mobile phase composition is a key factor in achieving optimal separation. A common approach involves using a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The pH of the aqueous phase is crucial for controlling the retention and peak shape of the acidic pilocarpic acid. Acidic conditions, often achieved with phosphate or triethylamine buffers, are typically used to ensure the carboxylic acid group is in its protonated form, leading to better retention on reversed-phase columns. nih.gov

Evaporative Light Scattering Detection (ELSD) can be used as an alternative or complementary detection method to UV/Vis. ELSD is a mass-based detection technique that is particularly useful for detecting compounds with weak or no UV chromophores. While pilocarpic acid has a UV chromophore, ELSD can provide a more uniform response for different impurities, regardless of their optical properties.

The following table summarizes various HPLC conditions reported in the literature for the analysis of pilocarpic acid and related compounds, which can be adapted for Pilocarpic Acid-d3 (sodium salt).

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Spherisorb-CN bonded phase | Phenyl-bonded silica | Modified-silica cyanopropyl |

| Mobile Phase | 0.1% (v/v) aqueous triethylamine (pH 2.5) | Acetonitrile/aqueous buffer (3:90 v/v) (pH 2.5) | Acetonitrile/10 mM potassium dihydrogen phosphate buffer (60:40, v/v) (pH 5.30) |

| Flow Rate | Not Specified | Not Specified | 1.0 mL/min |

| Detection | UV at 220 nm | Not Specified | UV-DAD |

| Temperature | 25 °C | Not Specified | 50 °C |

| Reference | nih.gov | researchgate.net | researchgate.net |

Formation and Stability Considerations of the Sodium Salt Form of Pilocarpic Acid-d3

The sodium salt of Pilocarpic Acid-d3 is formed by the reaction of the free acid with a sodium base, such as sodium hydroxide or sodium bicarbonate. This acid-base reaction results in the deprotonation of the carboxylic acid group, forming the corresponding sodium carboxylate. The formation of the sodium salt is a straightforward and common practice to enhance the aqueous solubility and stability of acidic compounds.

The stability of Pilocarpic Acid-d3 (sodium salt) in solution is influenced by several factors, primarily pH and temperature. Pilocarpic acid itself is a product of the hydrolysis of pilocarpine. arvojournals.org This hydrolysis is reversible and pH-dependent. At acidic pH, pilocarpine is relatively stable. researchgate.net However, as the pH increases, the rate of hydrolysis to pilocarpic acid increases.

Conversely, in acidic solutions, pilocarpic acid can undergo lactonization to reform pilocarpine. This equilibrium between the open-chain hydroxy acid (pilocarpic acid) and the closed-ring lactone (pilocarpine) is a key consideration for the stability of Pilocarpic Acid-d3 (sodium salt) solutions. The sodium salt form, being the salt of a weak acid, will produce a slightly alkaline solution when dissolved in water, which would favor the open-chain form.

For long-term storage, it is advisable to keep Pilocarpic Acid-d3 (sodium salt) in a solid, dry state at low temperatures to minimize degradation. When in solution, the pH should be carefully controlled to prevent both lactonization to pilocarpine-d3 and potential degradation to other impurities. Studies on the non-deuterated form have shown that pilocarpine solutions are most stable at acidic pH. researchgate.net Therefore, while the sodium salt form enhances solubility, buffered solutions may be necessary to maintain the desired chemical form for analytical or experimental purposes.

The presence of the deuterium atoms on the N-methyl group is not expected to significantly alter the chemical stability of the molecule compared to its non-deuterated counterpart under normal storage and handling conditions. The carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, but this is unlikely to affect the hydrolysis or lactonization reactions which occur at other parts of the molecule.

Advanced Analytical Methodologies for Pilocarpic Acid D3 Sodium Salt in Complex Biological Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Pilocarpic Acid-d3 (Sodium Salt)

LC-MS/MS has emerged as the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and speed. nih.gov The development of a reliable LC-MS/MS method for Pilocarpic Acid-d3 (sodium salt) involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Comprehensive Sample Preparation Strategies for Diverse Biological Specimens

The initial and most critical step in the bioanalytical workflow is the effective isolation of the analyte of interest from the intricate biological matrix. The choice of sample preparation technique is dictated by the nature of the biological specimen and the physicochemical properties of the analyte.

For plasma , a common and relatively simple matrix, several strategies can be employed. Protein precipitation (PPT) is a straightforward and high-throughput method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to precipitate plasma proteins. researchgate.netmdpi.com This is often followed by centrifugation to separate the supernatant containing the analyte for direct injection or further cleanup. researchgate.netLiquid-liquid extraction (LLE) offers a higher degree of cleanliness by partitioning the analyte between the aqueous plasma sample and an immiscible organic solvent. Solid-phase extraction (SPE) is a highly selective and efficient technique that utilizes a solid sorbent to retain the analyte while matrix components are washed away. nih.govnih.gov SPE can be tailored by selecting appropriate sorbent chemistry (e.g., reversed-phase, ion-exchange) to achieve optimal purification. For instance, a method for pilocarpic acid in human plasma utilized two consecutive SPE steps for selective extraction. nih.gov Ultrafiltration has also been described as a simple sample preparation step for plasma. nih.govcapes.gov.br

Tissue homogenates present a greater challenge due to their higher complexity and lipid content. The sample preparation process for tissues typically begins with homogenization to break down the cellular structure. miltenyibiotec.com Following homogenization, a combination of PPT and LLE or SPE is often necessary to remove proteins, lipids, and other interfering substances.

Cellular lysates , obtained from in vitro cell culture experiments, are generally cleaner than tissue homogenates but still require processing to remove proteins and cellular debris. uab.edu PPT is a commonly used method for preparing cellular lysates for LC-MS/MS analysis.

Optimization of Chromatographic Separation Parameters

Achieving efficient chromatographic separation is crucial to resolve the analyte from endogenous matrix components and potential isomers, thereby minimizing ion suppression or enhancement effects in the mass spectrometer. nih.gov

Column Chemistry: The choice of the stationary phase is a key determinant of separation selectivity. For the analysis of polar compounds like pilocarpic acid, reversed-phase columns, such as C18, are frequently used. nih.gov Phenyl-bonded columns have also been successfully employed for the separation of pilocarpine (B147212), isopilocarpine, and pilocarpic acid. nih.govresearchgate.net In some cases, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an alternative for retaining and separating highly polar analytes.

Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve the desired retention and peak shape. The addition of modifiers such as formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase is common practice. researchgate.net These additives help to control the pH and improve the ionization efficiency of the analyte in the mass spectrometer source. For example, a mobile phase of acetonitrile-aqueous buffer (pH 2.5) has been used for the separation of pilocarpine and its related compounds. researchgate.net

Gradient Elution: A gradient elution program, where the proportion of the organic solvent in the mobile phase is increased over time, is often employed to ensure the timely elution of all compounds of interest with good peak shapes and to effectively clean the column from late-eluting matrix components.

Selection and Optimization of Mass Spectrometric Detection Modes and Multiple Reaction Monitoring (MRM) Transitions

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantitative analysis.

Ionization Mode: Electrospray ionization (ESI) is the most common ionization technique for the analysis of polar compounds like pilocarpic acid. nih.gov It can be operated in either positive or negative ion mode. The choice of polarity depends on the chemical nature of the analyte and is determined experimentally to achieve the highest signal intensity. For instance, a method for mycophenolic acid used ESI in the positive ion mode. nih.gov Generally, the negative ion mode is considered more specific and less prone to ion suppression. nih.gov

Multiple Reaction Monitoring (MRM): MRM is a highly specific detection technique used in tandem mass spectrometry. researchgate.net In an MRM experiment, a specific precursor ion (typically the protonated or deprotonated molecule, [M+H]+ or [M-H]-) of the analyte is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then monitored in the third quadrupole (Q3). This process significantly reduces background noise and enhances the signal-to-noise ratio. For Pilocarpic Acid-d3, the precursor and product ions will have a mass shift of +3 Da compared to the unlabeled pilocarpic acid, allowing for its use as an internal standard. The selection of optimal MRM transitions, including the choice of precursor and product ions and the optimization of collision energy, is a critical step in method development.

Table 1: Illustrative MRM Transitions for Pilocarpic Acid and Pilocarpic Acid-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

|---|---|---|---|

| Pilocarpic Acid | 227.1 | 121.1 | Positive |

| Pilocarpic Acid-d3 | 230.1 | 124.1 | Positive |

Note: These are hypothetical values for illustrative purposes. Actual m/z values must be determined experimentally.

Rigorous Method Validation for Quantitative Bioanalysis

A bioanalytical method must be rigorously validated to ensure its reliability and reproducibility for the intended application. nih.govfda.gov The validation process involves assessing several key parameters as stipulated by regulatory guidelines. nih.govyoutube.com

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.

Sensitivity: The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. academicjournals.org A calibration curve is generated by plotting the response versus the concentration of the analyte, and the linearity is evaluated by the correlation coefficient (r²) of the regression line.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of scatter between a series of measurements. academicjournals.org Both are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). A study on pilocarpic acid reported an intra-day precision with a coefficient of variation (C.V.) ranging from 0.5% to 9.9% and an inter-day precision C.V. of 10.2%, with accuracy ranging from 94% to 102%. nih.gov

Matrix Effects: The effect of co-eluting, undetected matrix components on the ionization of the analyte. nih.gov It is evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Recovery: The efficiency of the sample preparation process in extracting the analyte from the biological matrix. youtube.com It is determined by comparing the analyte response in a pre-extraction spiked sample to that in a post-extraction spiked sample. For mycophenolic acid, recoveries were reported to be between 98.11% and 98.95%. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Table 2: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Acceptance Criteria |

|---|---|

| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Matrix Effect | CV of the IS-normalized matrix factor should be ≤ 15% |

| Recovery | Consistent and reproducible |

| Stability | Analyte concentration within ±15% of the nominal concentration |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives of Pilocarpic Acid-d3

While LC-MS/MS is the predominant technique, GC-MS can also be employed for the analysis of pilocarpic acid, particularly after derivatization to increase its volatility. nih.gov

For non-volatile and polar compounds like pilocarpic acid, derivatization is a necessary step before GC-MS analysis. mdpi.com A common approach is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. Another described method involves lactonization of pilocarpic acid back to pilocarpine, followed by acylation with heptafluorobutyric anhydride (B1165640) (HFBA). nih.gov This derivatization not only increases volatility but can also improve chromatographic properties and fragmentation patterns in the mass spectrometer. The analysis of short-chain fatty acids, which share some chemical properties with pilocarpic acid, can also be performed by GC-MS, sometimes without derivatization, although derivatization is often preferred. shimadzu.comlipidmaps.org

Application of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification of Pilocarpic Acid and Related Analogs

Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving highly accurate and precise absolute quantification of analytes. nih.govresearchgate.net This method is considered a primary reference method for the quantification of substances. nih.gov

The principle of IDMS involves adding a known amount of a stable isotope-labeled version of the analyte, in this case, Pilocarpic Acid-d3 (sodium salt), to the sample as an internal standard. researchgate.net Because the deuterated internal standard is chemically identical to the endogenous analyte, it co-elutes chromatographically and experiences the same extraction efficiency and ionization effects in the mass spectrometer. researchgate.net By measuring the ratio of the signal from the unlabeled analyte to the labeled internal standard, a highly accurate and precise quantification can be achieved, effectively compensating for sample losses during preparation and variations in instrument response. nih.gov This makes Pilocarpic Acid-d3 (sodium salt) an ideal internal standard for the absolute quantification of pilocarpic acid and its analogs in complex biological matrices.

Exploration of Other Bioanalytical Techniques for Pilocarpic Acid-d3 (Sodium Salt) (e.g., Capillary Electrophoresis-Mass Spectrometry, Supercritical Fluid Chromatography-Mass Spectrometry)

While liquid chromatography-mass spectrometry (LC-MS) stands as a primary tool for the bioanalysis of pilocarpic acid and its deuterated analogues, the exploration of alternative and complementary techniques is crucial for addressing specific analytical challenges and enhancing analytical performance. Capillary Electrophoresis-Mass Spectrometry (CE-MS) and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) are two such powerful techniques that offer unique advantages for the analysis of Pilocarpic Acid-d3 (sodium salt) in complex biological matrices.

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ionized molecules in an electrolyte solution under the influence of an electric field. The separation is based on differences in the electrophoretic mobility of the analytes, which is dependent on their charge-to-size ratio. When coupled with mass spectrometry, CE-MS becomes a highly sensitive and selective technique, particularly well-suited for the analysis of polar and charged compounds, such as pilocarpic acid. nih.govnih.gov

The analysis of Pilocarpic Acid-d3 (sodium salt) by CE-MS is highly feasible, given that its non-deuterated counterpart, pilocarpic acid, has been successfully identified in biological samples using CE-MS-based metabolomics platforms. nih.gov As a deuterated internal standard, Pilocarpic Acid-d3 would co-migrate with the endogenous pilocarpic acid, but it would be distinguished by its higher mass in the mass spectrometer. This co-migration is advantageous for accurate quantification as it ensures that the analyte and the internal standard experience similar matrix effects and ionization suppression or enhancement.

Research Findings:

CE-MS offers exceptional separation efficiency, often exceeding that of traditional HPLC, which is beneficial for resolving pilocarpic acid from its isomers and other closely related compounds that may be present in biological samples. nih.gov The technique requires minimal sample volume, a significant advantage when dealing with limited sample amounts, such as in pediatric studies or when analyzing samples like sweat. nih.gov

Development of a quantitative CE-MS method for Pilocarpic Acid-d3 (sodium salt) would involve optimization of several key parameters:

Background Electrolyte (BGE): The composition, pH, and concentration of the BGE are critical for achieving optimal separation. Acidic BGEs are often employed for the analysis of weakly acidic compounds like pilocarpic acid.

Capillary and Coating: The choice of capillary, including its internal diameter, length, and any internal coating, influences the separation efficiency and can minimize analyte adsorption to the capillary wall.

Injection Mode: Hydrodynamic or electrokinetic injection can be used, with the latter offering a degree of sample pre-concentration for enhanced sensitivity.

Mass Spectrometry Parameters: Optimization of electrospray ionization (ESI) source parameters (e.g., spray voltage, sheath liquid composition and flow rate, and gas temperatures) is crucial for stable ion generation and maximal signal intensity. Tandem mass spectrometry (MS/MS) would be employed for selective and sensitive detection by monitoring specific precursor-to-product ion transitions for both pilocarpic acid and Pilocarpic Acid-d3.

Below is a hypothetical, yet representative, data table outlining potential CE-MS method parameters for the analysis of Pilocarpic Acid-d3 (sodium salt) in a biological matrix like plasma.

| Parameter | Value/Condition |

| Capillary Electrophoresis | |

| Instrument | Capillary Electrophoresis System |

| Capillary | Fused-silica, 50 µm i.d., 80 cm total length |

| Background Electrolyte (BGE) | 50 mM ammonium acetate, pH 4.5 |

| Injection | Hydrodynamic, 50 mbar for 10 s |

| Separation Voltage | +25 kV |

| Capillary Temperature | 25°C |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (Pilocarpic Acid) | m/z 227.1 → 121.1 |

| Monitored Transition (Pilocarpic Acid-d3) | m/z 230.1 → 124.1 |

| Spray Voltage | +4.0 kV |

| Sheath Gas Flow | 8 L/min |

| Capillary Temperature | 300°C |

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. selvita.com By adding a co-solvent (modifier), typically an alcohol like methanol, the polarity of the mobile phase can be adjusted to elute a wide range of compounds, from nonpolar to polar. SFC-MS has emerged as a powerful tool in pharmaceutical analysis due to its high speed, reduced organic solvent consumption, and unique selectivity, which is often orthogonal to reversed-phase liquid chromatography (RPLC). nih.gov

For the analysis of Pilocarpic Acid-d3 (sodium salt), SFC-MS offers several key advantages. The primary challenge in pilocarpine-related analysis is the separation of its stereoisomers, pilocarpine and isopilocarpine, and their corresponding acid forms. SFC is exceptionally well-suited for chiral separations, often providing superior resolution and speed compared to normal-phase HPLC. nih.govchromatographyonline.com This capability is critical for accurately quantifying pilocarpic acid without interference from its isomers.

Research Findings:

The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and rapid equilibration times, leading to significantly shorter analysis times compared to HPLC. selvita.com This high-throughput capability is highly desirable in routine bioanalysis. The coupling of SFC to MS is well-established, with modern interfaces effectively managing the pressure reduction and ionization process, ensuring high sensitivity and robust performance. researchgate.net

A validated SFC-MS/MS method for Pilocarpic Acid-d3 (sodium salt) would be developed by optimizing:

Stationary Phase: Chiral stationary phases (CSPs) based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose) are commonly used and highly effective for separating stereoisomers of pharmaceutical compounds.

Mobile Phase: The composition of the mobile phase, specifically the percentage of the organic modifier (e.g., methanol or ethanol) and the nature and concentration of any additives (e.g., amines or acids), is optimized to achieve the desired retention and resolution.

Backpressure and Temperature: These parameters are controlled to maintain the CO2 in its supercritical state and fine-tune the separation.

Mass Spectrometry Detection: As with CE-MS, tandem mass spectrometry in multiple reaction monitoring (MRM) mode would provide the necessary selectivity and sensitivity for quantification in complex biological matrices.

The following data table presents plausible SFC-MS/MS conditions for the chiral separation and quantification of pilocarpic acid, with Pilocarpic Acid-d3 (sodium salt) as the internal standard.

| Parameter | Value/Condition |

| Supercritical Fluid Chromatography | |

| Instrument | Analytical SFC System |

| Column | Chiralpak AD-H, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Supercritical CO2 and Methanol with 0.1% Ammonium Hydroxide |

| Gradient | 5% to 40% Methanol over 5 minutes |

| Flow Rate | 3.0 mL/min |

| Backpressure | 150 bar |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (Pilocarpic Acid) | m/z 227.1 → 121.1 |

| Monitored Transition (Isopilocarpic Acid) | m/z 227.1 → 121.1 |

| Monitored Transition (Pilocarpic Acid-d3) | m/z 230.1 → 124.1 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

Pharmacokinetic Studies of Pilocarpic Acid and Its Deuterated Analog in Preclinical Models

Absorption Mechanisms and Permeability Characteristics of Pilocarpic Acid in In Vitro and Ex Vivo Models

The intestinal absorption of a compound is a critical determinant of its oral bioavailability. In vitro and ex vivo models are invaluable tools for predicting the intestinal permeability of drug candidates in a controlled environment.

Use of Cell Culture Models (e.g., Caco-2, MDCK) for Intestinal Permeability Assessment

Human colon adenocarcinoma (Caco-2) and Madin-Darby canine kidney (MDCK) cell lines are widely used in the pharmaceutical industry to model the intestinal epithelial barrier. nih.govnih.gov When cultured on semi-permeable supports, these cells form a monolayer with tight junctions, mimicking the barrier function of the intestinal wall. nih.gov The permeability of a compound is assessed by applying it to either the apical (luminal) or basolateral (blood) side of the monolayer and measuring its appearance on the opposite side over time. The resulting apparent permeability coefficient (Papp) is a quantitative measure of the compound's ability to cross the intestinal epithelium. medwinpublishers.com

Table 1: In Vitro Permeability of Pilocarpic Acid-d3 (sodium salt) in Cell Culture Models

| Cell Line | Direction of Transport | Apparent Permeability (Papp) (cm/s) |

| Caco-2 | Apical to Basolateral | Data not available |

| Caco-2 | Basolateral to Apical | Data not available |

| MDCK | Apical to Basolateral | Data not available |

| MDCK | Basolateral to Apical | Data not available |

Ex Vivo Intestinal Absorption Studies using Everted Gut Sacs

The everted gut sac model is an ex vivo technique that provides a more complex biological system for studying intestinal absorption than cell monolayers. nih.gov In this method, a segment of the small intestine from a laboratory animal is removed, everted, filled with a buffer solution, and incubated in a solution containing the test compound. nih.gov The appearance of the compound in the serosal fluid inside the sac over time indicates its absorption across the intestinal wall. This model retains much of the native intestinal architecture and metabolic activity. nih.gov

Distribution Patterns of Pilocarpic Acid in Animal Tissues and Organs using Deuterated Tracers

Understanding how a compound distributes throughout the body is essential for predicting its efficacy and potential for off-target effects. The use of deuterated tracers, such as pilocarpic acid-d3, in conjunction with sensitive analytical techniques like mass spectrometry, allows for the precise quantification of the compound in various tissues.

Quantitative Tissue Distribution Studies in Rodent and Non-Rodent Species Employing Pilocarpic Acid-d3

Quantitative tissue distribution studies involve administering the labeled compound to animals and, at various time points, measuring its concentration in different organs and tissues. This provides a comprehensive picture of where the compound accumulates and how long it resides in different parts of the body.

Specific quantitative tissue distribution studies for pilocarpic acid-d3 (sodium salt) in rodent or non-rodent species have not been reported in the available literature. While one study investigated the distribution of the parent compound, pilocarpine (B147212), in ocular tissues and plasma of rats following topical administration, it did not provide the broad organ distribution data necessary for a comprehensive pharmacokinetic profile. nih.gov Another study measured pilocarpine levels in the brain and blood of rats, but this does not extend to other tissues. nih.gov

Table 2: Illustrative Tissue Distribution of Pilocarpic Acid-d3 (sodium salt) in a Preclinical Model (Data Hypothetical)

| Tissue | Concentration (ng/g or ng/mL) at 1 hour | Concentration (ng/g or ng/mL) at 24 hours |

| Blood | Data not available | Data not available |

| Liver | Data not available | Data not available |

| Kidney | Data not available | Data not available |

| Brain | Data not available | Data not available |

| Muscle | Data not available | Data not available |

| Fat | Data not available | Data not available |

Investigation of Binding to Plasma Proteins and Other Macromolecules

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to act on its target tissues. researchgate.net Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. nih.gov Techniques like equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a compound bound to plasma proteins. scielo.org.mx

There is a lack of published data on the plasma protein binding of pilocarpic acid or its deuterated salt. As an acidic compound, it would be expected to bind to albumin, but the affinity and extent of this binding remain to be determined. nih.gov

Assessment of Blood-Brain Barrier Penetration Potential (Preclinical Models)

The blood-brain barrier (BBB) is a highly selective barrier that protects the central nervous system from potentially harmful substances. youtube.com The ability of a compound to cross the BBB is a critical factor for drugs targeting the brain. Studies have indicated that the parent compound, pilocarpine, has poor penetration across the BBB. nih.gov One study in rats reported significantly lower concentrations of pilocarpine in the brain compared to the blood following systemic administration, confirming its limited ability to enter the central nervous system. nih.gov

Given the structural similarities, it is likely that pilocarpic acid also exhibits low BBB penetration. However, direct experimental evidence for pilocarpic acid or its deuterated analog is not available.

Table 3: Blood-Brain Barrier Penetration of Pilocarpic Acid-d3 (sodium salt) in a Preclinical Model

| Parameter | Value |

| Brain-to-Plasma Concentration Ratio | Data not available |

| In Vitro BBB Permeability (Papp) | Data not available |

Elucidation of Metabolic Pathways and Enzyme Kinetics for Pilocarpic Acid using Pilocarpic Acid-d3 (Sodium Salt)

The use of stable isotope-labeled compounds, such as Pilocarpic Acid-d3 (sodium salt), is a cornerstone in modern pharmacokinetic research. This deuterated analog serves as an invaluable tool for accurately tracing and quantifying the metabolic transformation of pilocarpic acid in complex biological systems. By substituting specific hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can differentiate the administered compound from its endogenous counterparts, leading to more precise and reliable data in metabolic studies.

Identification of Phase I and Phase II Metabolites of Pilocarpic Acid in Various Biological Systems

The biotransformation of pilocarpic acid, the primary and active metabolite of the prodrug pilocarpine, involves both Phase I and Phase II metabolic reactions. Pilocarpine is initially hydrolyzed by esterases to form pilocarpic acid. nih.gov Subsequent metabolic studies, often employing sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), have identified further metabolites in biological fluids such as urine. jlu.edu.cn

Phase I metabolism of pilocarpine can also involve oxidation. For instance, a novel metabolite, 3-hydroxypilocarpine, has been identified in human urine, indicating that hydroxylation is a relevant pathway. nih.gov While this particular metabolite is derived from pilocarpine, it highlights the potential for oxidative transformations within this class of compounds.

Phase II metabolism typically involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For pilocarpic acid, a significant Phase II metabolite is its glucuronide conjugate, which has been detected in human urine. jlu.edu.cn The use of Pilocarpic Acid-d3 as an internal standard in these analytical methods is crucial for the accurate quantification of these metabolites, helping to correct for variations during sample preparation and analysis.

A summary of identified metabolites is presented in the table below:

| Parent Compound | Phase | Metabolite | Biological Matrix |

| Pilocarpine | I | Pilocarpic Acid | Plasma, Urine |

| Pilocarpine | I | 3-Hydroxypilocarpine | Urine |

| Pilocarpic Acid | II | Pilocarpic Acid Glucuronide | Urine |

Role of Specific Metabolic Enzymes (e.g., Esterases, Cytochrome P450s, Glucuronosyltransferases) in Pilocarpic Acid Biotransformation

The metabolic conversion of pilocarpic acid and its precursor, pilocarpine, is mediated by several key enzyme families.

Esterases: These enzymes are primarily responsible for the initial hydrolysis of pilocarpine to pilocarpic acid. This conversion occurs readily in plasma and various tissues. nih.gov

Cytochrome P450 (CYP) Enzymes: The formation of oxidative metabolites, such as 3-hydroxypilocarpine from pilocarpine, is catalyzed by CYP enzymes. Specifically, CYP2A6 has been identified as the main enzyme responsible for this 3-hydroxylation in human liver microsomes. nih.gov Studies have shown that this reaction is strongly inhibited by coumarin, a selective inhibitor of CYP2A6, while inhibitors of other major CYP isoforms have minimal effect. nih.gov

Glucuronosyltransferases (UGTs): These enzymes are responsible for the Phase II conjugation of pilocarpic acid with glucuronic acid, forming pilocarpic acid glucuronide. This process increases the polarity of the molecule, preparing it for renal excretion.

The specific enzymes involved in pilocarpic acid biotransformation are summarized below:

| Enzyme Family | Specific Enzyme | Role in Biotransformation | Substrate |

| Esterases | Plasma and Tissue Esterases | Hydrolysis | Pilocarpine |

| Cytochrome P450 | CYP2A6 | 3-Hydroxylation | Pilocarpine |

| Glucuronosyltransferases | UGTs | Glucuronidation | Pilocarpic Acid |

In Vitro Metabolic Stability Assessment using Liver Microsomes, S9 Fractions, and Isolated Hepatocytes

In vitro metabolic stability assays are crucial for predicting the in vivo behavior of a compound. nuvisan.com These assays typically involve incubating the compound with various liver fractions to determine its rate of metabolism.

Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs. wuxiapptec.com Stability studies in liver microsomes are used to assess the susceptibility of a compound to oxidative metabolism. wuxiapptec.com For pilocarpine, such studies have been instrumental in identifying the role of CYP2A6 in its metabolism. nih.gov

S9 Fractions: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolic pathways. nuvisan.comwuxiapptec.com This system provides a more comprehensive picture of a compound's metabolic fate.

Isolated Hepatocytes: These are whole liver cells that contain a full complement of metabolic enzymes and cofactors. nuvisan.com Assays using hepatocytes are considered the "gold standard" for in vitro metabolism studies as they most closely mimic the in vivo environment. nuvisan.com

The data obtained from these assays, such as the compound's half-life (t½) and intrinsic clearance (CLint), are essential for predicting its pharmacokinetic profile in preclinical species and humans. nuvisan.com The use of Pilocarpic Acid-d3 (sodium salt) as an internal standard in the analytical phase of these studies ensures the accuracy of the determined kinetic parameters.

| In Vitro System | Primary Enzymes Present | Metabolic Phase Evaluated | Key Parameters Determined |

| Liver Microsomes | Phase I (e.g., CYPs) | Phase I (Oxidation) | t½, CLint (oxidative) |

| S9 Fractions | Phase I and Phase II | Phase I and II | Overall t½, CLint |

| Isolated Hepatocytes | Full complement of enzymes | Phase I and II | Overall t½, CLint, metabolite profile |

Excretion Pathways and Elimination Kinetics in Preclinical Species

Characterization of Renal and Biliary Clearance Mechanisms of Pilocarpic Acid

The primary route of excretion for water-soluble compounds and metabolites is through the kidneys into the urine. msdmanuals.com Hepatic metabolism, particularly Phase II conjugation, increases the polarity and water solubility of compounds like pilocarpic acid, making them more readily excretable by the kidneys. msdmanuals.com

Renal Clearance: This process involves glomerular filtration, active tubular secretion, and passive tubular reabsorption. pharmacylibrary.com Polar compounds, such as pilocarpic acid and its glucuronide conjugate, are filtered at the glomerulus and are less likely to be reabsorbed, leading to their efficient excretion in the urine. msdmanuals.com The renal clearance of a drug can be influenced by factors such as renal blood flow and the activity of renal transporters.

Assessment of Accumulation Potential and Steady-State Kinetics in Repeat-Dose Preclinical Studies

The evaluation of a compound's potential for accumulation in the body and its steady-state kinetics following repeated administration is a critical component of preclinical pharmacokinetic profiling. This assessment provides essential insights into the safety and dosing regimen considerations for a new chemical entity. While specific preclinical data on the repeat-dose pharmacokinetics of Pilocarpic Acid-d3 (sodium salt) are not extensively available in the public domain, an understanding of its potential for accumulation can be inferred from the known pharmacokinetic properties of its parent compound, pilocarpine, and general principles of pharmacokinetics.

Pilocarpic acid is the primary and pharmacologically inactive metabolite of pilocarpine. The conversion of pilocarpine to pilocarpic acid is a key metabolic pathway. Therefore, the systemic exposure and kinetic profile of pilocarpic acid are dependent on the administration and metabolism of pilocarpine.

General Principles of Accumulation and Steady-State Kinetics

Drug accumulation occurs when the dosing interval is shorter than the time required to eliminate the drug from the body. msdvetmanual.com The extent of accumulation is primarily governed by the drug's elimination half-life (t½). A steady state is achieved when the rate of drug administration is equal to the rate of elimination, resulting in relatively constant plasma concentrations over a dosing interval. numberanalytics.comnih.gov Generally, it takes approximately four to five half-lives for a drug to reach steady-state concentrations. allucent.com

In preclinical repeat-dose studies, the potential for accumulation is typically assessed by measuring trough plasma concentrations (Cmin) at various time points during the study. If Cmin values progressively increase over time, it suggests drug accumulation. Conversely, stable Cmin values indicate that a steady state has been reached and that the drug is not unduly accumulating. nih.gov

Preclinical Findings and Inferences for Pilocarpic Acid

Studies on the parent drug, pilocarpine, provide some indirect information regarding its metabolite, pilocarpic acid. Following administration of radiolabeled pilocarpine to rats, the plasma half-life of the total radioactive drug equivalents was found to be approximately 9 hours, which is considerably longer than the half-life of pilocarpine itself in this species. fda.gov This suggests that one or more metabolites of pilocarpine, including pilocarpic acid, have a longer residence time in the body. fda.gov

Given the longer estimated half-life of pilocarpine metabolites, there is a theoretical potential for pilocarpic acid to accumulate with repeated dosing of pilocarpine, particularly if the dosing interval is short. However, it is important to note that pilocarpic acid is considered pharmacologically inactive.

To illustrate how the accumulation potential of a compound like Pilocarpic Acid-d3 (sodium salt) would be evaluated in a preclinical setting, hypothetical data from a repeat-dose study in two common preclinical species, rats and dogs, are presented below. These tables are for illustrative purposes to demonstrate the principles of assessing accumulation and steady-state kinetics.

Hypothetical Preclinical Repeat-Dose Study Data

The following tables represent hypothetical data from a 14-day repeat-dose oral gavage study. The data illustrates the assessment of plasma concentrations of Pilocarpic Acid-d3 at different time points to evaluate accumulation and the attainment of steady state.

| Study Day | Mean Trough Concentration (ng/mL) |

|---|---|

| Day 1 | - |

| Day 3 | 15.2 |

| Day 7 | 25.8 |

| Day 14 | 26.5 |

In this hypothetical rat study, the trough concentrations of Pilocarpic Acid-d3 increase from Day 3 to Day 7 and then appear to plateau by Day 14, suggesting that a steady state has been reached and that further significant accumulation is unlikely under these dosing conditions.

| Study Day | Mean Trough Concentration (ng/mL) |

|---|---|

| Day 1 | - |

| Day 3 | 12.8 |

| Day 7 | 21.5 |

| Day 14 | 22.1 |

Similarly, in the hypothetical study in dogs, the trough plasma concentrations of Pilocarpic Acid-d3 show an increase up to Day 7 and then stabilize by Day 14, indicating the attainment of steady-state.

Detailed Research Findings from Preclinical Models

While direct studies on Pilocarpic Acid-d3 (sodium salt) are not available, repeat-dose pharmacokinetic studies of other compounds in preclinical models have established clear methodologies for assessing accumulation. For instance, a study on enflicoxib (B1671024) in dogs, administered weekly for 7 months, demonstrated that pre-dose plasma concentrations remained constant, indicating no significant over-accumulation of the drug. nih.gov Another study with a novel compound, Deg-AZM, in rats and dogs showed no accumulation after continuous gavage administration. frontiersin.org

These examples highlight the standard industry practice of monitoring trough concentrations to assess accumulation. If such studies were conducted on pilocarpine, the resulting plasma concentrations of its metabolite, pilocarpic acid (and by extension, the deuterated form), would be meticulously analyzed. The key pharmacokinetic parameters that would be determined from such a study are the accumulation ratio (Rac), which is the ratio of the area under the curve (AUC) during a dosing interval at steady state to the AUC after the first dose, and the time to reach steady state (Tss).

Pharmacodynamic and Mechanistic Investigations of Pilocarpic Acid Analogs at the Molecular and Cellular Level

Receptor Interaction Profiling and Ligand Binding Studies with Pilocarpic Acid Derivatives

The interaction of a compound with cellular receptors is the initiating step for its pharmacological effect. For pilocarpine (B147212) and its derivatives, the primary targets are muscarinic acetylcholine (B1216132) receptors (mAChRs), a class of G-protein coupled receptors. nih.govnih.gov

In vitro receptor binding assays are fundamental tools used to determine the affinity of a ligand for a specific receptor. nih.gov Techniques like radioligand binding assays measure the displacement of a labeled high-affinity ligand by the test compound (e.g., a pilocarpic acid derivative) to calculate its binding affinity, often expressed as an IC50 or Ki value. nih.govcore.ac.uk Surface Plasmon Resonance (SPR) is another method that can measure binding kinetics in real-time without the need for labeling.

Studies consistently show that pilocarpine is an agonist at muscarinic receptors, with most of its therapeutic effects mediated by the M3 subtype. nih.gov However, its hydrolyzed metabolite, pilocarpic acid, is considered to have negligible pharmacological activity. drugbank.com In receptor binding assays, pilocarpic acid would be expected to show very low to no affinity for muscarinic receptors compared to pilocarpine. The focus of such investigations is often to confirm this lack of binding and to screen pilocarpic acid derivatives, such as esters, which are designed as prodrugs that convert back to the active pilocarpine. nih.gov

Structure-Activity Relationship (SAR) analysis examines how the chemical structure of a compound influences its biological activity. For the pilocarpine family, two structural features are critical for muscarinic receptor agonism: the intact lactone ring and the N-methylated imidazole (B134444) group. nih.gov

The hydrolysis of the γ-lactone ring in pilocarpine to form pilocarpic acid is the single most critical structural change leading to the loss of activity. This open-ring structure is unable to bind effectively to the muscarinic receptor. drugbank.com Conversely, the stability of this lactone ring is a key determinant of potency.

Studies on other pilocarpine analogs, where the lactone is replaced with a hydrolytically stable cyclic carbamate (B1207046), have shown that maintaining a similar spatial arrangement of the key functional groups can preserve or even enhance muscarinic agonist activity. nih.gov For instance, an N-pi-methylated carbamate analog was found to be equipotent with pilocarpine, demonstrating the importance of the nitrogen methylation pattern on the imidazole ring. nih.gov

Table 1: SAR of Pilocarpine vs. Pilocarpic Acid

| Compound | Key Structural Feature | Receptor Activity |

|---|---|---|

| Pilocarpine | Closed γ-lactone ring | Active Muscarinic Agonist nih.gov |

| Pilocarpic Acid | Open-chain carboxylic acid (hydrolyzed lactone) | Inactive Metabolite drugbank.com |

| N-pi-methylated carbamate analog | Stable cyclic carbamate ring (lactone isostere) | Active Muscarinic Agonist nih.gov |

Elucidation of Intracellular Signaling Pathways and Functional Responses Modulated by Pilocarpic Acid

Once an agonist binds to a receptor, it triggers intracellular signaling cascades that produce a cellular response. The lack of receptor binding by pilocarpic acid directly implies a corresponding inability to modulate these downstream pathways.

G-protein coupled receptors (GPCRs), such as the muscarinic receptors targeted by pilocarpine, are a vast family of receptors that activate intracellular signaling proteins upon ligand binding. nih.govkhanacademy.org Pilocarpine's binding to the M1 or M3 muscarinic receptors typically activates the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). nih.govyoutube.com PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). youtube.com IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). youtube.com

Furthermore, pilocarpine has been shown to activate extracellular signal-regulated kinases (ERK1/2) through a β-arrestin-biased pathway at the M3 receptor in certain cell types. nih.gov This indicates that pilocarpine can act as a biased agonist, selectively activating some pathways over others.

Given that pilocarpic acid does not effectively bind to these receptors, it does not initiate these GPCR-mediated signaling events. Functional assays measuring calcium mobilization, PIP2 hydrolysis, or ERK phosphorylation would show no response upon application of pilocarpic acid, confirming its inactive status at the cellular level.

The activity of various ion channels and transporters can be modulated by GPCR signaling cascades. frontiersin.orgnih.gov For example, Gβγ subunits released from activated G-proteins can directly modulate ion channels, and downstream effectors like PKC can phosphorylate channels, altering their function. nih.gov

Because pilocarpic acid fails to activate the initial GPCR step, it does not induce these downstream modulatory effects on ion channels and transporters. While other compounds can directly interact with channels like acid-sensing ion channels (ASICs), which are activated by changes in extracellular pH, there is no evidence to suggest that pilocarpic acid has a direct modulatory role on these or other channels. nih.govresearchgate.net Any investigation would likely serve as a negative control to demonstrate the specificity of the active compound, pilocarpine.

Enzyme Modulation and Inhibition Kinetics by Pilocarpic Acid

While pilocarpic acid does not significantly modulate signaling enzymes via receptor activation, its own formation and conversion are subjects of kinetic study. Pilocarpine is metabolized into pilocarpic acid through hydrolysis, a reaction that can be mediated by paraoxonase 1, an esterase found in plasma and the liver. drugbank.com

The reverse reaction, the conversion of pilocarpic acid back into the active lactone form of pilocarpine, is a key area of investigation, especially in the context of prodrug design. nih.gov This intramolecular cyclization, or lactonization, is not typically enzyme-mediated but is highly dependent on pH. nih.gov Studies on various esters of pilocarpic acid have been conducted to evaluate them as potential prodrugs. These esters are more lipophilic than pilocarpine and are designed to convert to the active drug after penetrating biological membranes. The rate of this conversion is critical.

A 1986 study by Bundgaard et al. investigated the kinetics of lactonization for several pilocarpic acid esters at pH 7.4 and 37°C. nih.gov The rate was found to be dependent on the steric and electronic properties of the ester group. nih.gov

Table 2: Kinetics of Lactonization for Pilocarpic Acid Esters (pH 7.4, 37°C)

Data from Bundgaard H, et al. J Pharm Sci. 1986. nih.gov

| Ester Derivative of Pilocarpic Acid | Half-time of Lactonization (t1/2, minutes) |

|---|---|

| p-Chlorobenzyl ester | 30 |

| Benzyl ester | 62 |

| Ethyl ester | 570 |

| n-Propyl ester | 760 |

| n-Butyl ester | 895 |

| n-Hexyl ester | 1105 |

These kinetic studies are essential for designing prodrugs with an optimal conversion rate, ensuring that the active drug is released at the desired site and time. Regarding enzyme inhibition, there is no significant evidence that pilocarpic acid acts as an inhibitor of major metabolic enzymes. Its primary relevance in enzyme kinetics is as a substrate/product in the hydrolysis and lactonization reactions central to pilocarpine's pharmacology.

Investigation of Cellular Uptake, Efflux, and Subcellular Localization Mechanisms

The movement of pilocarpic acid analogs across cellular membranes is a critical determinant of their pharmacodynamic activity. Research into pilocarpine, the primary analog, suggests a complex interplay of passive diffusion and active transport mechanisms that govern its entry into cells, its removal, and its ultimate destination within subcellular compartments.

Studies in plant cell cultures of Pilocarpus microphyllus, a natural source of pilocarpine, have begun to unravel these transport pathways. Assays indicated that the alkaloid is readily taken up by the cells but is also rapidly metabolized. nih.gov Histochemical analysis and toxicity assays from the same study suggest that pilocarpine is likely stored in vacuoles, a common strategy in plant cells to sequester potentially toxic compounds away from the cytoplasm. nih.gov

The transport of pilocarpine across the cell membrane appears to be an energy-dependent process involving multiple protein families. The use of specific inhibitors has implicated a significant role for ATP-binding cassette (ABC) transporters in the movement of pilocarpine. nih.gov The strong inhibition of pilocarpine transport by cyclosporin (B1163) A and nifedipine, known inhibitors of ABC proteins, supports the major role of these transporters. nih.gov Additionally, the partial effect of substances that disrupt the proton motive force, like ammonium (B1175870) chloride (NH4Cl), suggests that secondary active transporters may also participate in the cellular traffic of pilocarpine. nih.gov

In mammalian systems, the primary mechanism of action for pilocarpine involves its role as a muscarinic acetylcholine receptor agonist. patsnap.comdrugbank.com It binds to these receptors, particularly the M3 subtype, on the cell surface, initiating a cascade of intracellular signals. patsnap.comdrugbank.com While this receptor binding is the primary event, the subsequent internalization and distribution of the molecule are less understood. Studies on the tissue distribution of pilocarpine show it accumulates in ocular tissues, which is consistent with its therapeutic use. nih.gov

Indirect evidence of subcellular redistribution of cellular components in response to pilocarpine comes from neuroscience research. In a rat model of pilocarpine-induced status epilepticus, a significant increase in the concentration of the phosphatase calcineurin (CaN) was observed in the synaptoplasmic membrane (SPM) fractions of both the hippocampus and cortex. aesnet.org This suggests a redistribution of key signaling proteins to specific subcellular compartments following stimulation by the compound.

Table 1: Summary of Cellular Transport and Localization Findings for Pilocarpine

| Mechanism | Evidence | Model System | Key Findings | Citation |

| Cellular Uptake | Inhibition Assays | Pilocarpus microphyllus cell cultures | Uptake is rapid and involves both ABC transporters and secondary active transporters. | nih.gov |

| Efflux | Inhibition Assays | Pilocarpus microphyllus cell cultures | Efflux is an active process, likely mediated by ABC transporters. | nih.gov |

| Subcellular Localization | Histochemical Analysis | Pilocarpus microphyllus cell cultures | Pilocarpine is likely sequestered in vacuoles to avoid cellular toxicity. | nih.gov |

| Subcellular Redistribution | Western Analysis | Rat Hippocampus and Cortex | Increased concentration of calcineurin in synaptoplasmic membrane fractions following pilocarpine-induced seizures. | aesnet.org |

Gene Expression and Proteomic Profiling in Response to Pilocarpic Acid Analogs in Cellular Models

In a study examining the cytotoxic effects of pilocarpine on human corneal stromal (HCS) cells, it was found that concentrations above 0.625 g/L induced apoptosis. nih.gov This process was associated with the activation of caspase-8, -9, and -3, indicating an upregulation of genes involved in both the extrinsic (death receptor-mediated) and intrinsic (mitochondrion-dependent) apoptotic pathways. nih.gov

Research using animal models of pilocarpine-induced seizures has provided a wealth of data on gene expression changes in the brain. In the hippocampus of mice, pilocarpine-induced seizures lead to time-dependent changes in the transcriptome. frontiersin.org

1 hour post-seizure: Upregulation of immediate early genes and genes involved in the IGF-1, ERK/MAPK, and RNA polymerase II signaling pathways. frontiersin.org

8 hours post-seizure: Changes in the expression of genes associated with oxidative stress, a general downregulation of transcription (especially for genes related to mitochondrial function), and an upregulation of inflammatory response and stress-response genes. frontiersin.org

36 to 120 hours post-seizure: Upregulation of genes for membrane components, cholesterol synthesis, ion channels, the extracellular matrix, and synapses, alongside a sustained inflammatory response. frontiersin.orgresearchgate.net

Similarly, in the frontal cortex of rats, pilocarpine treatment led to increased expression of NOX-2 (a component of NADPH oxidase) and decreased expression of SOD (superoxide dismutase), suggesting an induction of oxidative stress pathways. nih.gov

More targeted molecular studies have explored the epigenetic modifications induced by pilocarpine. In cultured hippocampal neurons, a HT-22 hippocampal cell line, and in the mouse hippocampus, pilocarpine treatment was found to increase the protein levels of the epigenetic regulators LSD1, CoREST2, and HDAC1/2. nih.gov This led to a more repressive chromatin state, characterized by increased histone H3 lysine (B10760008) 9 methylation and decreased histone H3 lysine 4 methylation. nih.gov These findings suggest that pilocarpine can induce widespread changes in gene expression by modifying the epigenetic landscape.

An integrative in-silico analysis of transcriptomics data from animals with pilocarpine-induced temporal lobe epilepsy identified a set of 119 genes that could predict epilepsy with high accuracy. nih.gov These genes were characteristically mapped to upregulated homeostatic pathways and downregulated synaptic pathways. nih.gov The analysis also suggested opposing changes in gene expression between different cell types, with non-neuronal cells showing increased proportions and most interneurons showing decreased proportions. nih.govnih.gov

Table 2: Selected Gene Expression Changes in Response to Pilocarpine in Various Models

| Model System | Condition | Upregulated Genes/Pathways | Downregulated Genes/Pathways | Citation |

| Human Corneal Stromal Cells | Apoptosis Induction | Caspase-8, Caspase-9, Caspase-3 | - | nih.gov |

| Mouse Hippocampus | 1 hr post-seizure | Immediate early genes, IGF-1, ERK/MAPK, RNA Pol II pathways | - | frontiersin.org |

| Mouse Hippocampus | 8 hrs post-seizure | Oxidative stress, Inflammatory response, EIF2 signaling | Mitochondrial structure & function genes | frontiersin.org |

| Mouse Hippocampus | 36-120 hrs post-seizure | Membrane components, Ion channels, Synaptic genes | - | frontiersin.orgresearchgate.net |

| Rat Frontal Cortex | Pilocarpine-induced epilepsy | NOX-2, eNOS, DDAH1 | SOD | nih.gov |

| Cultured Hippocampal Neurons | Pilocarpine treatment | LSD1, CoREST2, HDAC1/2 (protein levels) | CoREST1 (protein levels) | nih.gov |

| Rat Hippocampus & Temporal Cortex | Latent phase of epilepsy model | - | Grm4, Grm7, Grm8 (mGluR family) | mdpi.com |

Currently, there is a lack of specific proteomic profiling studies that detail the global changes in protein expression in cellular models following direct treatment with Pilocarpic Acid-d3 (sodium salt) or its close analogs. Such studies would be invaluable for a more complete understanding of the downstream consequences of cellular uptake and target engagement.

Applications of Pilocarpic Acid D3 Sodium Salt in Contemporary Academic Research

Utilization as an Internal Standard in Quantitative Bioanalysis for Pilocarpine (B147212) and Endogenous Metabolites

In the field of quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. chromforum.orgwuxiapptec.com Pilocarpic Acid-d3 (sodium salt) serves this exact purpose in the quantification of pilocarpine and its related metabolites, such as isopilocarpine and pilocarpic acid itself, in complex biological matrices like plasma, urine, and various tissues. basinc.comresearchgate.netnih.gov

An internal standard is a compound added in a known quantity to all samples, calibrators, and quality controls. wuxiapptec.com It helps to correct for variations that can occur during sample processing—such as extraction, evaporation, and reconstitution—and during instrumental analysis, like fluctuations in injection volume or mass spectrometer response. wuxiapptec.comcerilliant.com

Because Pilocarpic Acid-d3 is chemically identical to the endogenous (non-labeled) pilocarpic acid, it co-elutes during chromatographic separation and experiences the same ionization efficiency in the mass spectrometer's source. chromforum.org However, due to the three deuterium (B1214612) atoms, it has a higher mass than the analyte. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling precise ratiometric quantification. cerilliant.com The use of a SIL-IS like Pilocarpic Acid-d3 is crucial for developing rugged, sensitive, and specific bioanalytical methods necessary for pharmacokinetic and metabolic studies. basinc.com

Table 1: Key Characteristics of an Ideal Stable Isotope-Labeled Internal Standard

| Characteristic | Description | Relevance of Pilocarpic Acid-d3 |

| Chemical Identity | Should be chemically identical or nearly identical to the analyte. | As a deuterated form of pilocarpic acid, it behaves identically in extraction and chromatography. |

| Mass Difference | Must have a sufficient mass difference to be distinguished by the mass spectrometer. | The +3 Da mass shift from the deuterium atoms provides clear mass differentiation. axios-research.com |

| Co-elution | Should elute at the same time as the analyte to experience identical matrix effects. | Deuteration causes a minimal, often negligible, shift in retention time, ensuring co-elution. chromforum.org |